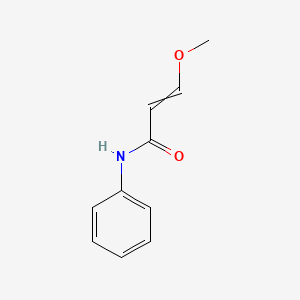
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-3,5-dimethylphenol.
Quaternization Reaction: The phenol is reacted with trimethylamine in the presence of a suitable alkylating agent, such as methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Isolation and Purification: The product is then isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions can disrupt membrane integrity and inhibit microbial growth.
類似化合物との比較
Similar Compounds
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium bromide
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium sulfate
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide form may exhibit different pharmacokinetics and efficacy in various applications.
特性
CAS番号 |
63261-32-5 |
|---|---|
分子式 |
C12H20INO |
分子量 |
321.20 g/mol |
IUPAC名 |
(2-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-10(2)12(14)11(7-9)8-13(3,4)5;/h6-7H,8H2,1-5H3;1H |
InChIキー |
NYOIVGJWWVUYPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C[N+](C)(C)C)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
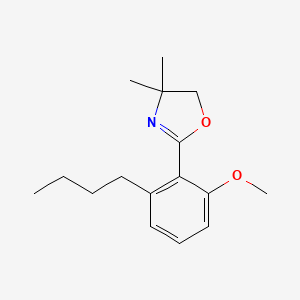

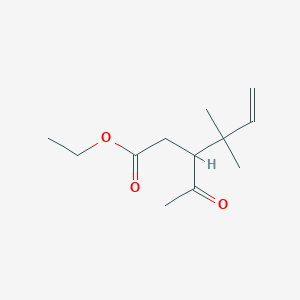
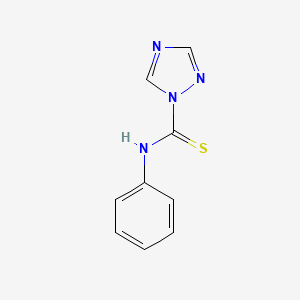
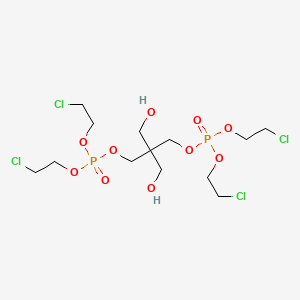


![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)


